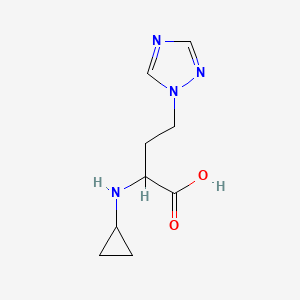
2-(Cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropylamino group and a 1,2,4-triazolyl group attached to a butanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclopropylamine with a suitable butanoic acid derivative, followed by the introduction of the 1,2,4-triazolyl group through a cyclization reaction. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
2-(Cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
2-(Cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and design.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(Cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: This compound shares the 1,2,4-triazolyl group but has a different backbone structure.
Cyclopropylamine derivatives: These compounds share the cyclopropylamino group but differ in other structural aspects.
Uniqueness
2-(Cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid is unique due to its combination of the cyclopropylamino and 1,2,4-triazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H14N4O2 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
2-(cyclopropylamino)-4-(1,2,4-triazol-1-yl)butanoic acid |
InChI |
InChI=1S/C9H14N4O2/c14-9(15)8(12-7-1-2-7)3-4-13-6-10-5-11-13/h5-8,12H,1-4H2,(H,14,15) |
InChI 键 |
UXPYZYCYAWAHAX-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC(CCN2C=NC=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


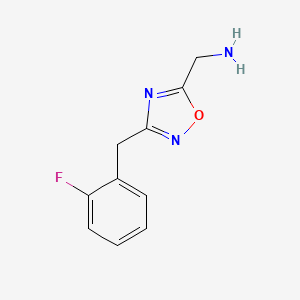
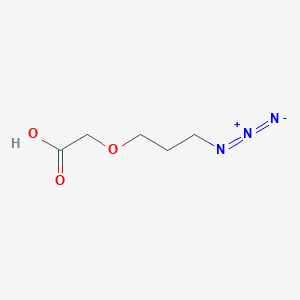
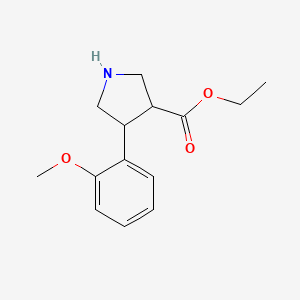
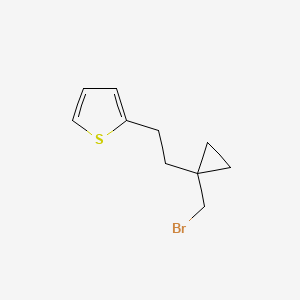
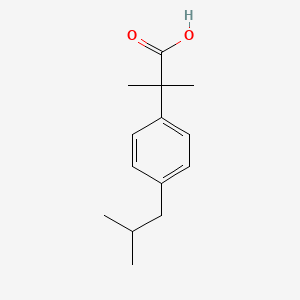
![{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol](/img/structure/B13543256.png)
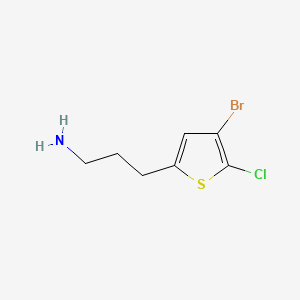
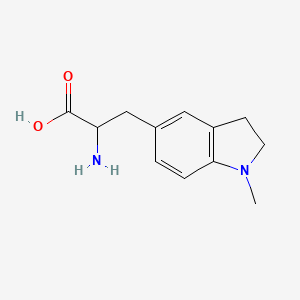
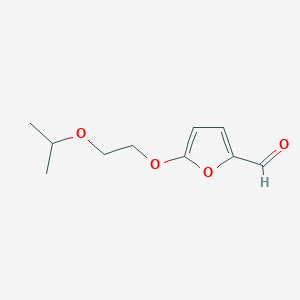
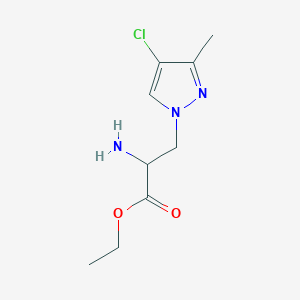
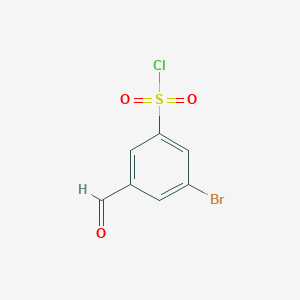
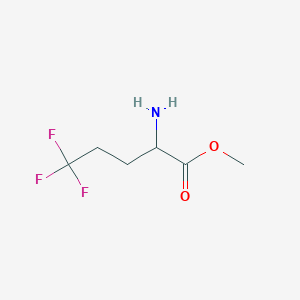
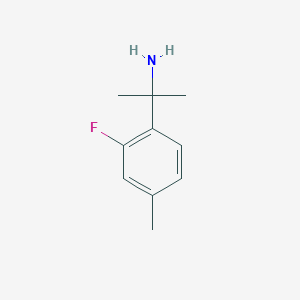
![2H,3H-furo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13543319.png)
